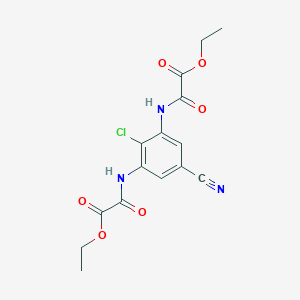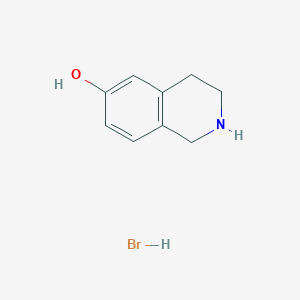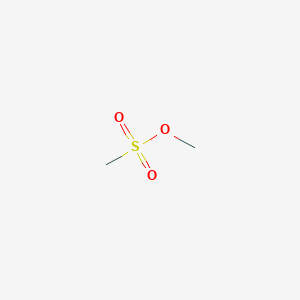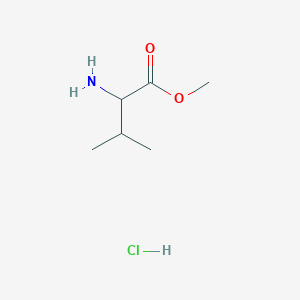
4-(BOC-amino)benzoato de metilo
Descripción general
Descripción
Methyl 4-(BOC-amino)benzoate, also known as Methyl 4-(tert-butoxycarbonylamino)benzoate, is a chemical compound used in various scientific research applications. It is a white crystalline powder with a molecular weight of 277.33 g/mol and a melting point of 98-100°C.
Aplicaciones Científicas De Investigación
Síntesis orgánica
“4-(BOC-amino)benzoato de metilo” se utiliza en la síntesis orgánica . Es un intermedio clave en la síntesis de varios compuestos orgánicos. El grupo BOC (terc-butoxicarbonilo) es un grupo protector común utilizado en la síntesis orgánica, particularmente para las aminas .
Síntesis de alcaloides de guanidina
Este compuesto se ha utilizado en la síntesis de alcaloides de guanidina, como (±)-martinelline y (±)-ácido martinellic . Estos alcaloides tienen posibles aplicaciones en la química medicinal debido a sus actividades biológicas .
Estudios de oxidación catalítica
“this compound” se ha estudiado en el contexto de la oxidación catalítica por peróxido de hidrógeno . Comprender estas reacciones puede ayudar en el desarrollo de procesos de oxidación más eficientes y respetuosos con el medio ambiente .
Investigación de insecticidas
Si bien no está directamente relacionado con “this compound”, su análogo “benzoato de metilo” se ha estudiado como un insecticida prometedor y seguro para el medio ambiente . Es posible que “this compound” pueda tener aplicaciones similares, pero se necesitaría más investigación .
Análisis de propiedades termodinámicas
“this compound” se puede utilizar en el análisis de propiedades termodinámicas . La comprensión de estas propiedades es crucial en varios campos como la ingeniería química, la ciencia ambiental y la ciencia de los materiales
Safety and Hazards
Mecanismo De Acción
Methyl 4-(BOC-amino)benzoate, also known as Methyl 4-((tert-butoxycarbonyl)amino)benzoate, is a chemical compound with the empirical formula C13H17NO4 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been suggested that the compound may participate in transesterification reactions, with both 1,3-chelation and the formation of a tetrahedral intermediate being key factors for the unusual nucleophilic behavior of a metal t-butoxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 4-(BOC-amino)benzoate, adequate ventilation is recommended during handling to prevent dust formation and ensure safety .
Análisis Bioquímico
Biochemical Properties
Methyl 4-(BOC-amino)benzoate plays a significant role in biochemical reactions, primarily as a protecting group for amino acids in peptide synthesis. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the temporary protection of the amino group, preventing unwanted side reactions during the synthesis process .
Cellular Effects
The effects of Methyl 4-(BOC-amino)benzoate on various types of cells and cellular processes are primarily related to its role as a protecting group. In cellular environments, the compound can influence cell function by temporarily modifying the availability of amino groups for reactions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of Methyl 4-(BOC-amino)benzoate can inhibit the activity of enzymes that require free amino groups, thereby modulating metabolic pathways and gene expression .
Molecular Mechanism
At the molecular level, Methyl 4-(BOC-amino)benzoate exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents the amino groups from participating in reactions, thereby protecting them during synthesis. The compound can also act as an enzyme inhibitor by binding to the active sites of enzymes that interact with amino groups. This inhibition can lead to changes in gene expression and metabolic activity, as the availability of free amino groups is reduced .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(BOC-amino)benzoate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that the degradation of Methyl 4-(BOC-amino)benzoate can lead to the release of the protected amino groups, which can then participate in cellular reactions. This degradation can have long-term effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-(BOC-amino)benzoate in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, Methyl 4-(BOC-amino)benzoate can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound exhibits toxic effects only above certain concentration levels. These effects include enzyme inhibition, changes in metabolic pathways, and potential damage to cellular structures .
Metabolic Pathways
Methyl 4-(BOC-amino)benzoate is involved in metabolic pathways related to the synthesis and degradation of peptides. The compound interacts with enzymes such as proteases and peptidases, which are involved in the hydrolysis of peptide bonds. These interactions can affect metabolic flux and the levels of metabolites in the cell. For example, the presence of Methyl 4-(BOC-amino)benzoate can lead to the accumulation of protected amino acids, which can then be released upon degradation of the compound .
Transport and Distribution
Within cells and tissues, Methyl 4-(BOC-amino)benzoate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its transport across cellular membranes. This binding can affect the localization and accumulation of Methyl 4-(BOC-amino)benzoate within different cellular compartments. The distribution of the compound can influence its activity and function, as it may be concentrated in areas where it can interact with target enzymes and proteins .
Subcellular Localization
The subcellular localization of Methyl 4-(BOC-amino)benzoate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its protective effects on amino groups. For example, Methyl 4-(BOC-amino)benzoate may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization can enhance the efficiency of peptide synthesis by protecting amino groups from unwanted reactions .
Propiedades
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFDEWYARHDJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435383 | |
| Record name | Methyl 4-(BOC-amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164596-20-7 | |
| Record name | Methyl 4-(BOC-amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164596-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)





![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)



